molecular formula C16H15O3P B2988660 Dibenzyl ethynylphosphonate CAS No. 1374244-00-4

Dibenzyl ethynylphosphonate

Cat. No.: B2988660
CAS No.: 1374244-00-4
M. Wt: 286.267
InChI Key: MQZUGUDRKHIBND-UHFFFAOYSA-N
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Description

Dibenzyl ethynylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethynyl group and two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl ethynylphosphonate can be synthesized through various methods. One common approach involves the reaction of dibenzyl phosphite with an ethynyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphorus atom attacks the ethynyl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in a benign solvent like polyethylene glycol (PEG-400). This method avoids the use of volatile and toxic organic solvents, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl ethynylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dibenzyl ethynylphosphonate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Diethyl ethynylphosphonate
  • Dimethyl ethynylphosphonate
  • Diphenyl ethynylphosphonate

Comparison: Dibenzyl ethynylphosphonate is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties compared to other ethynylphosphonates. The benzyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the presence of benzyl groups can influence the compound’s biological activity, potentially leading to improved efficacy in medicinal applications .

Biological Activity

Dibenzyl ethynylphosphonate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound (CAS Number: 1374244-00-4) is characterized by a phosphonate group attached to an ethynyl moiety and two benzyl groups. Its unique structure contributes to its biological activity, particularly in interactions with cellular components.

  • Antibacterial Activity :
    This compound exhibits significant antibacterial properties against various strains of Escherichia coli. Studies indicate that it has a low minimum inhibitory concentration (MIC), suggesting strong antibacterial efficacy. The compound's mechanism involves damaging bacterial DNA and inducing oxidative stress within the cells, which leads to cellular apoptosis .
  • Cytotoxic Effects :
    Research has demonstrated that this compound derivatives show cytotoxic effects on cancer cell lines. The presence of the phosphonate group enhances membrane permeability and metabolic stability, making these compounds promising candidates for further drug development .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzylphosphonate derivatives, including this compound, against E. coli strains K12 and R2-R4. Results indicated that these compounds exhibited a strong cytotoxic effect, with significant changes in bacterial DNA topology observed after treatment. The introduction of different substituents on the phenyl ring affected the antibacterial potency, with this compound showing superior activity compared to traditional antibiotics like ciprofloxacin .

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapy, this compound was tested against several human cancer cell lines. The results demonstrated that this compound induced apoptosis through the activation of intrinsic pathways and significantly reduced cell viability at low concentrations .

Research Findings

Study Findings Implications
Study 1Strong antibacterial activity against E. coli with low MIC values.Potential for development as a new antibiotic agent.
Study 2Induced apoptosis in cancer cell lines with effective dose-response relationship.Promising candidate for cancer therapy applications.

Properties

IUPAC Name

[ethynyl(phenylmethoxy)phosphoryl]oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h1,3-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUGUDRKHIBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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